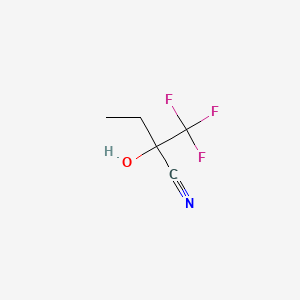

2-Hydroxy-2-(trifluoromethyl)butanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(trifluoromethyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c1-2-4(10,3-9)5(6,7)8/h10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDZRGPBIWWYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380361 | |

| Record name | 1,1,1-Trifluoro-2-butanone cyanohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203302-91-4 | |

| Record name | 2-Hydroxy-2-(trifluoromethyl)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-2-butanone cyanohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydroxy-2-(trifluoromethyl)butanenitrile: A Key Fluorinated Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-2-(trifluoromethyl)butanenitrile, a pivotal fluorinated cyanohydrin intermediate. The document details its chemical structure, physicochemical properties, and a robust synthetic methodology. The core focus is on its strategic application in medicinal chemistry, elucidating how the unique interplay of its trifluoromethyl, hydroxyl, and nitrile functional groups makes it a valuable precursor for complex, biologically active molecules. We will explore the mechanistic basis for its synthesis and its versatile reactivity, providing field-proven insights for its use in drug development pipelines.

Introduction and Strategic Importance

In modern drug design, the incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, is a well-established strategy to enhance a molecule's pharmacological profile.[1][2] The CF₃ group can profoundly influence lipophilicity, metabolic stability, binding affinity, and bioavailability.[3][4] this compound, also known as 1,1,1-trifluoro-2-butanone cyanohydrin, emerges as a highly valuable building block in this context.[5][6] It provides a compact chiral scaffold containing the desired CF₃ moiety alongside two versatile, orthogonally reactive functional groups: a hydroxyl and a nitrile. This unique combination allows for diverse synthetic transformations, enabling access to novel trifluoromethyl-containing amino acids, amino alcohols, and other key intermediates essential for the development of advanced therapeutic agents.

Molecular Structure and Physicochemical Properties

The structure of this compound features a central quaternary carbon atom, which is a stereocenter, bonded to an ethyl group, a hydroxyl group, a nitrile group, and a trifluoromethyl group. The strong electron-withdrawing nature of the CF₃ group significantly influences the molecule's electronic properties and reactivity.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | 1,1,1-Trifluoro-2-butanone cyanohydrin; 1,1,1-Trifluoro-2-cyanobutan-2-ol | [5][6] |

| CAS Number | 203302-91-4 | [5][7] |

| Molecular Formula | C₅H₆F₃NO | [5][7] |

| Molecular Weight | 153.10 g/mol | [5][7] |

| Boiling Point | 75-78 °C / 40 mmHg | [6] |

| Appearance | Predicted to be a colorless to pale yellow liquid | [8] |

Synthesis and Mechanistic Insights

The primary and most direct route to this compound is the nucleophilic addition of a cyanide anion to the carbonyl carbon of 1,1,1-trifluoro-2-butanone.

Causality Behind Experimental Choice: The precursor, 1,1,1-trifluoro-2-butanone, possesses a highly electrophilic carbonyl carbon.[9] This is a direct consequence of the potent electron-withdrawing inductive effect of the adjacent CF₃ group. This inherent reactivity makes the ketone an excellent substrate for nucleophilic attack by cyanide, facilitating high conversion under relatively mild conditions. The choice of a silylated cyanide source, such as trimethylsilyl cyanide (TMSCN), is often preferred in a laboratory setting over alkali metal cyanides (e.g., KCN) or HCN gas. This is because TMSCN is less acutely toxic, more soluble in organic solvents, and the resulting reaction yields a silyl-protected cyanohydrin, which prevents the retro-cyanation reaction and simplifies purification.

Diagram: General Synthetic Workflow

Caption: Synthetic workflow for this compound.

Protocol 1: Representative Synthesis via Cyanosilylation

Disclaimer: This protocol involves highly toxic cyanide reagents. It must be performed by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE). An emergency cyanide poisoning antidote kit must be available.

-

Reaction Setup: To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,1,1-trifluoro-2-butanone (1.0 eq.). Dissolve the ketone in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.

-

Catalyst Addition: Add a catalytic amount of a cyanide source, such as potassium cyanide (KCN, 0.05 eq.), along with a phase-transfer catalyst like 18-crown-6 (0.05 eq.) to enhance the solubility and nucleophilicity of the cyanide anion.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add trimethylsilyl cyanide (TMSCN, 1.1 eq.) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed (typically 2-4 hours).

-

Workup and Deprotection: Upon completion, cool the reaction mixture back to 0 °C. Cautiously add 1M hydrochloric acid (HCl) and stir for 1 hour to hydrolyze the silyl ether intermediate.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is then removed under reduced pressure. The crude product can be purified by vacuum distillation to yield the final compound.[10][11]

Applications in Drug Development

The true value of this compound lies in its potential as a versatile synthetic intermediate. Its functional groups serve as handles for extensive molecular elaboration.

The Strategic Role of the CF₃ Group: The trifluoromethyl group is a bioisostere for chlorine and, to some extent, a methyl group, but with vastly different electronic properties.[2] Its inclusion in a drug candidate can:

-

Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased drug half-life.[2][3]

-

Enhance Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][12]

-

Modulate Acidity/Basicity: As a powerful electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, which can be critical for optimizing target binding or solubility.[12]

Synthetic Utility of the Cyanohydrin Moiety: The hydroxyl and nitrile groups are platforms for diversification.

Diagram: Key Synthetic Transformations

Caption: Potential synthetic pathways from the core molecule.

These transformations yield high-value downstream products:

-

α-Hydroxy Acids: Hydrolysis of the nitrile group provides α-trifluoromethyl-α-hydroxy carboxylic acids, which are important chiral synthons.

-

β-Amino Alcohols: Reduction of the nitrile group (e.g., using LiAlH₄ or catalytic hydrogenation) yields vicinal amino alcohols containing a CF₃ group, a common motif in pharmaceuticals.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its synthesis from readily available precursors is straightforward, and its structure is primed for synthetic diversification. The incorporation of the trifluoromethyl group provides a proven method for enhancing the druglike properties of a lead compound.[1] By leveraging the reactivity of the hydroxyl and nitrile functionalities, researchers can efficiently generate libraries of complex fluorinated molecules, accelerating the discovery and development of next-generation therapeutics. A thorough understanding of its properties, synthesis, and reactivity is therefore critical for any research program focused on innovative pharmaceutical design.

References

-

3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile . PubChem, National Center for Biotechnology Information. [Link]

-

2-Hydroxy-2-methylbutyronitrile . PubChem, National Center for Biotechnology Information. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]

-

Design and biological activity of trifluoromethyl containing drugs . Wechem. [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery . Pharmaffiliates. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . National Center for Biotechnology Information (PMC). [Link]

- Process for the synthesis of 3-hydroxyglutaronitrile.

-

1,1,1-Trifluoro-2-butanone: A Versatile Chemical Building Block for Innovation . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . ResearchGate. [Link]

-

Cyanohydrin synthesis by Cyanation or Cyanosilylation . Organic Chemistry Portal. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. researchgate.net [researchgate.net]

- 5. Butanenitrile, 2-hydroxy-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]

- 6. 1,1,1-TRIFLUORO-2-BUTANONE CYANOHYDRIN [chemicalbook.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. CAS 335-08-0: 2-hydroxy-2-(trifluoromethyl)propio-nitrile [cymitquimica.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 12. jelsciences.com [jelsciences.com]

An In-Depth Technical Guide to 2-Hydroxy-2-(trifluoromethyl)butanenitrile (CAS 203302-91-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-(trifluoromethyl)butanenitrile, with CAS number 203302-91-4, is a fluorinated organic compound of significant interest in medicinal chemistry and agrochemical research.[1][2][3] The presence of a trifluoromethyl group (-CF3) often imparts unique physicochemical properties to a molecule, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[2][4] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this promising building block, along with essential safety and handling information.

Chemical Properties and Structure

This compound, also known by synonyms including 1,1,1-Trifluoro-2-cyanobutan-2-ol and 1,1,1-Trifluoro-2-butanone cyanohydrin, is a chiral molecule possessing a hydroxyl and a nitrile group attached to the same carbon atom.[5][6] The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's reactivity and biological interactions.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 203302-91-4 | [5][6] |

| Molecular Formula | C5H6F3NO | [5] |

| Molecular Weight | 153.10 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Boiling Point | Not available for 203302-91-4. For the related compound 2-Hydroxy-2-(trifluoromethyl)propionitrile (CAS 335-08-0): 139 °C | [7] |

| Density | Not available for 203302-91-4. For the related compound 2-Hydroxy-2-(trifluoromethyl)propionitrile (CAS 335-08-0): 1.29 g/cm³ | [7] |

Synthesis of this compound

The primary route for the synthesis of this compound is the nucleophilic addition of a cyanide source to the corresponding ketone, 1,1,1-trifluoro-2-butanone.[8] This reaction, a classic cyanohydrin formation, is a powerful tool for carbon-carbon bond formation.[9]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of 1,1,1-trifluoro-2-butanone. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the reaction. The resulting alkoxide intermediate is then protonated to yield the final cyanohydrin product.

Caption: Generalized mechanism for cyanohydrin formation.

Experimental Protocol (Representative)

Disclaimer: The following is a representative protocol based on general cyanohydrin synthesis and the synthesis of analogous trifluoromethylated compounds.[9] This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, due to the highly toxic nature of cyanide reagents.

Materials:

-

1,1,1-Trifluoro-2-butanone

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dilute sulfuric acid (H₂SO₄)

-

Ethanol (solvent)

-

Diethyl ether (extraction solvent)

-

Anhydrous sodium sulfate (drying agent)

-

Brine solution

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 1,1,1-trifluoro-2-butanone in ethanol under a nitrogen atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of sodium cyanide to the cooled ketone solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly add dilute sulfuric acid to the reaction mixture to generate hydrocyanic acid in situ and to protonate the intermediate. The pH should be maintained in a slightly acidic to neutral range.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, neutralize any excess acid with a suitable base.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Caption: Experimental workflow for cyanohydrin synthesis.

Spectroscopic Data (Representative)

Table 2: Representative Spectroscopic Data for a Related Cyanohydrin

| Spectroscopy | Feature | Expected Range/Value | Source(s) |

| FT-IR | -OH stretch | ~3400 cm⁻¹ (broad) | [9] |

| -C≡N stretch | ~2250 cm⁻¹ (sharp) | [9] | |

| ¹H NMR (CDCl₃) | -CH₃ | ~1.2 ppm (singlet, 6H) | [9] |

| -OH | ~2.1-2.5 ppm (broad singlet, 1H) | [9] | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 99 | [9] |

Applications in Research and Development

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's therapeutic potential.[2][3][4] While specific applications for this compound are not extensively documented, its structure suggests significant potential as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][10]

Pharmaceutical Applications

Trifluoromethylated compounds are prevalent in a wide range of FDA-approved drugs.[4] The trifluoromethyl group can improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance binding to target proteins.[2] this compound can serve as a precursor to various bioactive molecules, including α-hydroxy acids, amino alcohols, and other complex heterocyclic systems.

Agrochemical Applications

Similar to the pharmaceutical industry, the agrochemical sector utilizes fluorinated compounds to develop more potent and selective herbicides, insecticides, and fungicides.[1][10] The trifluoromethyl group can enhance the biological activity and environmental persistence of these agents.[1]

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for CAS number 203302-91-4 was not found. The following information is based on general knowledge of cyanohydrins and safety data for related compounds.[11][12][13]

Potential Hazards:

-

Toxicity: Cyanohydrins are toxic and can release hydrogen cyanide, a highly poisonous gas, upon decomposition or contact with acids. They can be fatal if swallowed, in contact with skin, or if inhaled.

-

Irritation: May cause serious eye and skin irritation.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors or dust.

-

Keep away from acids and strong bases.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as acids and oxidizing agents.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in the fields of drug discovery and agrochemical development. Its synthesis, while requiring careful handling of hazardous materials, is based on well-established cyanohydrin chemistry. The unique properties conferred by the trifluoromethyl group make this compound a promising starting material for the creation of novel, high-performance molecules. Further research into the specific applications and biological activities of derivatives of this compound is warranted to fully explore its potential.

References

-

Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry. ResearchGate. [Link]

-

203302-91-4 | 2-Hydroxy-2-(trifluoromethyl)butyronitrile. Alachem Co., Ltd. [Link]

-

The Role of 2-Hydroxybenzotrifluoride in Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile | C4H4F3NO | CID 274400. PubChem. [Link]

-

Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides. PubMed. [Link]

-

Cyanomethylation of α‐(trifluoromethyl)styrenes with acetonitrile. ResearchGate. [Link]

-

Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. Nagoya University. [Link]

-

CAS NO. 203302-91-4 | Butanenitrile, 2-hydroxy-2-(trifluoromethyl)-. Arctom. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

- CA2645263A1 - Agrochemical formulations.

-

SAFETY DATA SHEET. Covestro Solution Center. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

2-Hydroxy-2-methylbutyric acid, 2TMS derivative. NIST WebBook. [Link]

-

Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309). Human Metabolome Database. [Link]

-

(2R)-2-Hydroxy-2-methylbutanenitrile | C5H9NO | CID 12650900. PubChem. [Link]

-

2-Hydroxy-2-methylbutyronitrile | C5H9NO | CID 97823. PubChem. [Link]

-

nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]

-

2-Hydroxy-2-methylbutyric acid. NIST WebBook. [Link]

-

The Preparation of Nitriles. ACS Publications. [Link]

-

Material Safety Data Sheet. Greenbook.net. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

the preparation of nitriles. Chemguide. [Link]

-

Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. [Link]

-

Infrared Spectroscopy (FT-IR/ATR). Polymer Chemistry Characterization Lab. [Link]

-

Sulfox-108. [Link]

-

The Addition of Hydrogen Cyanide to Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

7.1 The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries. [Link]

-

Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. mdpi.com [mdpi.com]

- 5. Butanenitrile, 2-hydroxy-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.greenbook.net [assets.greenbook.net]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. files.dep.state.pa.us [files.dep.state.pa.us]

"2-Hydroxy-2-(trifluoromethyl)butanenitrile" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydroxy-2-(trifluoromethyl)butanenitrile, a fluorinated cyanohydrin of significant interest in medicinal chemistry and synthetic applications. This document delves into its fundamental properties, synthesis, and the critical role of the trifluoromethyl group in modulating molecular characteristics for drug design and development.

Core Molecular Attributes

This compound is a chiral molecule featuring a hydroxyl group, a nitrile group, and a trifluoromethyl group attached to the same carbon atom. This unique combination of functional groups imparts valuable reactivity and specific physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₆F₃NO | [1] |

| Molecular Weight | 153.1024 g/mol | [1] |

| CAS Number | 203302-91-4 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 1,1,1-Trifluoro-2-butanone cyanohydrin, 1,1,1-Trifluoro-2-cyanobutan-2-ol, 2-Hydroxy-2-TrifluoroMethyl-Butyronitrile | [1] |

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The -CF₃ group in this compound significantly influences its properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the in vivo half-life of drug molecules.

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its interaction with biological targets.

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with target proteins.

-

Bioavailability: By modifying the molecule's overall physicochemical properties, the -CF₃ group can improve its absorption, distribution, metabolism, and excretion (ADME) profile, leading to better bioavailability.

Synthesis of this compound: A Methodological Overview

The primary synthetic route to this compound is the nucleophilic addition of a cyanide source to the carbonyl group of 1,1,1-trifluoro-2-butanone. This reaction is a classic example of cyanohydrin formation.

General Reaction Scheme

Caption: General synthesis of this compound.

Illustrative Experimental Protocol

The following is a representative, non-validated protocol based on general cyanohydrin synthesis procedures. This reaction is hazardous due to the use of highly toxic cyanide and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment and emergency procedures in place.

Materials:

-

1,1,1-Trifluoro-2-butanone

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Acid (e.g., sulfuric acid, hydrochloric acid) for in-situ generation of HCN

-

Water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,1,1-trifluoro-2-butanone in the chosen anhydrous solvent. Cool the flask in an ice-water bath to 0-5 °C.

-

Cyanide Addition: Slowly add an aqueous solution of sodium cyanide to the stirred ketone solution via the dropping funnel, ensuring the internal temperature remains below 10 °C.

-

Acidification (if applicable): If generating HCN in situ, slowly add a dilute acid solution to the reaction mixture, maintaining the low temperature.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, carefully neutralize any excess acid. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic extracts.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Physicochemical Properties and Spectroscopic Data

| Property | Value (for 2-Hydroxy-2-(trifluoromethyl)propionitrile) | Source |

| Appearance | White to almost white clear liquid | [2] |

| Boiling Point | 139 °C | [2] |

| Density | 1.29 g/cm³ | [2] |

| Refractive Index | n20D 1.34 | [2] |

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and a sharp, strong absorption band around 2250 cm⁻¹ characteristic of the C≡N stretching of the nitrile group.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals corresponding to the ethyl group (a quartet and a triplet) and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the adjacent trifluoromethyl group.

-

¹³C NMR: The spectrum would display signals for the nitrile carbon, the quaternary carbon bearing the hydroxyl and trifluoromethyl groups, and the carbons of the ethyl group. The carbon attached to the fluorine atoms will show a characteristic quartet due to C-F coupling.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which would likely involve the loss of the ethyl group or the cyanide group.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group makes it an attractive starting material for introducing this moiety into target molecules to enhance their biological activity.

The hydroxyl and nitrile functionalities can be further manipulated to create a variety of derivatives. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for the synthesis of diverse chemical scaffolds.

Safety and Handling

This compound is expected to be a toxic compound due to the presence of the cyanohydrin functionality. It should be handled with extreme caution by trained personnel in a controlled laboratory environment. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood. In case of exposure, immediate medical attention is required.

Conclusion

This compound is a fluorinated organic compound with significant potential as a building block in synthetic and medicinal chemistry. Its unique combination of a trifluoromethyl group, a hydroxyl group, and a nitrile group provides a versatile platform for the development of novel molecules with enhanced pharmacological properties. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective utilization in research and development.

References

Sources

A Comprehensive Technical Guide to 2-Hydroxy-2-(trifluoromethyl)butanenitrile

Executive Summary: This guide provides an in-depth technical overview of 2-Hydroxy-2-(trifluoromethyl)butanenitrile, a fluorinated cyanohydrin with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust understanding of its properties, synthesis, and applications. The content is structured to provide researchers, scientists, and drug development professionals with a thorough grounding in the chemistry of this molecule, highlighting its potential as a valuable building block in the creation of novel chemical entities.

Nomenclature and Chemical Identity

This compound, identified by the CAS Number 203302-91-4, is a chiral cyanohydrin featuring a trifluoromethyl group.[1][2] The presence of this electron-withdrawing group significantly influences the molecule's chemical and physical properties. Accurate identification is crucial, and it is important to distinguish it from its lower homologue, 2-hydroxy-2-(trifluoromethyl)propionitrile.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 203302-91-4 |

| Molecular Formula | C₅H₆F₃NO |

| Molecular Weight | 153.10 g/mol |

| InChI Key | MFDZRGPBIWWYFA-UHFFFAOYSA-N |

A variety of synonyms and alternative names are used in the literature and by chemical suppliers, which are listed below to aid in comprehensive literature searches.[1][3]

| Synonym/Alternative Name |

| 1,1,1-Trifluoro-2-butanone cyanohydrin |

| 1,1,1-Trifluoro-2-cyanobutan-2-ol |

| 2-Hydroxy-2-TrifluoroMethyl-Butyronitrile |

| 3,3,3-trifluoro-2-hydroxy-2-ethylpropiononitrile |

| Butanenitrile, 2-hydroxy-2-(trifluoromethyl)- |

Physicochemical Properties (Inferred)

| Property | Inferred Value/Characteristic | Basis of Inference |

| Appearance | Colorless to pale yellow liquid | General appearance of similar cyanohydrins. |

| Boiling Point | Estimated 75-78 °C at 40 mmHg | Based on the boiling point of 1,1,1-Trifluoro-2-butanone cyanohydrin.[5] |

| Solubility | Soluble in polar organic solvents (e.g., ethers, alcohols) | Presence of a polar hydroxyl group. |

| pKa | Weakly acidic | The hydroxyl proton is the most acidic. |

Synthesis and Manufacturing

The synthesis of this compound follows the general principles of cyanohydrin formation, which involves the nucleophilic addition of a cyanide anion to a ketone.[6] The logical precursor for this synthesis is 1,1,1-Trifluoro-2-butanone.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of a cyanohydrin, adapted for the synthesis of this compound. This reaction is hazardous due to the use of cyanide and should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety measures in place. [7][8]

-

Reaction Setup: A solution of sodium cyanide in water is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, and cooled in an ice bath.

-

Addition of Ketone: 1,1,1-Trifluoro-2-butanone is added dropwise to the stirred cyanide solution while maintaining a low temperature (10-20°C).

-

Acidification: A dilute solution of a strong acid (e.g., sulfuric acid) is added slowly to the reaction mixture to generate hydrocyanic acid in situ and neutralize the reaction.

-

Workup: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by its two primary functional groups: the hydroxyl group and the nitrile group. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the nitrile carbon and the acidity of the hydroxyl proton.

Caption: Key reaction pathways for this compound.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, α-hydroxy-α-(trifluoromethyl)butanoic acid.[9]

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation, affording β-amino-α-(trifluoromethyl)butanol.

-

Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions such as esterification and etherification.

Applications in Organic Synthesis and Drug Discovery

While specific applications of this compound are not extensively documented, its structure is of significant interest to the pharmaceutical and agrochemical industries. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[10]

This compound can serve as a valuable building block for the synthesis of more complex molecules containing the trifluoromethyl moiety. For instance, the hydrolysis product, α-hydroxy-α-(trifluoromethyl)butanoic acid, and the reduction product, β-amino-α-(trifluoromethyl)butanol, are both chiral scaffolds that can be incorporated into larger drug candidates. The unique combination of a trifluoromethyl group and a hydroxyl group on a chiral center makes it an attractive starting material for creating libraries of novel compounds for high-throughput screening.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on the known hazards of cyanohydrins and organofluorine compounds.

-

Toxicity: Cyanohydrins are toxic and can release hydrogen cyanide upon decomposition or exposure to acid.[11] They are harmful if swallowed, inhaled, or in contact with skin.

-

Handling: This compound should be handled only in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

First Aid: In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water. If inhaled, move to fresh air. If ingested, do not induce vomiting.

References

-

Alachem Co., Ltd. 203302-91-4 | 2-Hydroxy-2-(trifluoromethyl)butyronitrile. [Link]

-

American Chemical Suppliers. 1,1,1-Trifluoro-2-cyanobutan-2-ol. [Link]

-

PubChem. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2. [Link]

-

Covestro Solution Center. SAFETY DATA SHEET. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Anthracene. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000694). [Link]

-

GSRS. 1,1,1-TRIFLUORO-2-BUTANONE. [Link]

- Google Patents. US9186411B2 - Pharmaceutical composition.

-

Organic Syntheses. acetone cyanohydrin. [Link]

- Google Patents. EP0132320A1 - Method of preparing cyanohydrins.

- Google Patents. US3134804A - Method for the preparation of 1,1,1-trihalo-2-cyano-2-acetoxypropane.

Sources

- 1. Butanenitrile, 2-hydroxy-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]

- 2. 203302-91-4 | 2-Hydroxy-2-(trifluoromethyl)butyronitrile - Alachem Co., Ltd. [alachem.co.jp]

- 3. USA Chemical Suppliers - Products: '0-9', Page: 12 [americanchemicalsuppliers.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1,1,1-TRIFLUORO-2-BUTANONE CYANOHYDRIN [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP0132320A1 - Method of preparing cyanohydrins - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

The Strategic Advantage of Fluorination: A Technical Guide to 2-Hydroxy-2-(trifluoromethyl)butanenitrile

An In-depth Exploration of a Key Fluorinated Building Block for Advanced Scientific Research and Drug Development

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for fine-tuning physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of steric and electronic characteristics that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of 2-Hydroxy-2-(trifluoromethyl)butanenitrile, a versatile and highly valuable fluorinated building block, for researchers, scientists, and professionals in drug development.

The Power of the Trifluoromethyl Group: Why Fluorination Matters

The introduction of a trifluoromethyl group can dramatically alter a molecule's properties.[1] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability and improve pharmacokinetic profiles.[2] Furthermore, the C-F bond is exceptionally strong, rendering the CF₃ group metabolically stable and resistant to enzymatic degradation, a crucial attribute in drug design.[1] These characteristics have made trifluoromethylated compounds integral to the development of numerous pharmaceuticals and advanced materials.

Unveiling this compound: A Profile

This compound, also known by its synonym 1,1,1-Trifluoro-2-butanone cyanohydrin, is a chiral α-hydroxynitrile featuring a trifluoromethyl group.[3] This unique combination of a hydroxyl, a nitrile, and a trifluoromethyl group on a single stereocenter makes it a highly versatile synthetic intermediate.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 203302-91-4 | [3] |

| Molecular Formula | C₅H₆F₃NO | [3] |

| Molecular Weight | 153.10 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Solubility | Soluble in polar organic solvents | [4] |

Synthesis of this compound: The Cyanohydrin Reaction

The primary route to this compound is the nucleophilic addition of a cyanide source to 1,1,1-trifluoro-2-butanone, a classic cyanohydrin reaction.[5] The electron-withdrawing trifluoromethyl group significantly activates the carbonyl carbon towards nucleophilic attack, facilitating the reaction.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Cyanohydrin Formation

Disclaimer: This reaction involves the use of highly toxic cyanide salts and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and an emergency cyanide poisoning antidote kit readily available.

Materials:

-

1,1,1-Trifluoro-2-butanone

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Glacial acetic acid or another suitable acid

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the cyanide salt (e.g., sodium cyanide) in deionized water and cool the solution to 0-5 °C in an ice bath.

-

Addition of Ketone: Slowly add 1,1,1-trifluoro-2-butanone to the cyanide solution via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

-

Acidification: After the ketone addition is complete, slowly add glacial acetic acid to the reaction mixture, again keeping the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation if necessary.

Reactivity and Synthetic Utility: A Versatile Building Block

The bifunctional nature of this compound, possessing both a hydroxyl and a nitrile group, allows for a diverse range of chemical transformations.[5] This versatility makes it a valuable precursor for a variety of more complex fluorinated molecules.

Caption: Key chemical transformations of this compound.

Reactions of the Nitrile Group:

-

Reduction to Amines: The nitrile functionality can be readily reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Ni). This provides access to valuable chiral α-trifluoromethyl-β-amino alcohols, which are important scaffolds in many pharmaceutical compounds.

-

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group yields the corresponding α-hydroxy-α-(trifluoromethyl)butanoic acid.[6] This transformation is useful for introducing a carboxylic acid moiety while retaining the trifluoromethylated stereocenter. A detailed protocol for a similar hydrolysis is described in a patent for the synthesis of (S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, which involves heating the cyanohydrin with concentrated sulfuric acid.[7]

Reactions of the Hydroxyl Group:

-

Esterification and Etherification: The hydroxyl group can undergo standard esterification or etherification reactions, allowing for the introduction of various functional groups and the protection of the hydroxyl moiety during subsequent synthetic steps.

Applications in Complex Molecule Synthesis:

The unique combination of functional groups makes this compound an ideal starting material for the synthesis of complex, biologically active molecules. For example, it can serve as a precursor for the synthesis of trifluoromethyl-substituted heterocycles, which are prevalent in many modern pharmaceuticals.[2]

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, the expected spectroscopic data can be inferred from its structure and data for analogous compounds.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and a sharp, medium-intensity peak around 2250 cm⁻¹ for the C≡N stretching of the nitrile group.

-

¹H NMR Spectroscopy: The proton NMR spectrum would likely show signals for the ethyl group (a quartet and a triplet) and a broad singlet for the hydroxyl proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals for the two carbons of the ethyl group, the nitrile carbon, the quaternary carbon bearing the hydroxyl and trifluoromethyl groups, and the carbon of the trifluoromethyl group, which would likely show coupling to fluorine.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethyl group.

Safety and Handling

This compound and its precursors are hazardous materials that require careful handling.[8][9]

-

Toxicity: Cyanohydrins are toxic and can release hydrogen cyanide, a highly toxic gas, upon contact with acids or moisture. All handling should be performed in a well-ventilated chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and bases.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a powerful and versatile fluorinated building block for organic synthesis. Its unique structural features, combining a hydroxyl group, a nitrile group, and a trifluoromethyl group on a single chiral center, provide a gateway to a wide array of complex and valuable molecules. For researchers and professionals in drug discovery and materials science, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

CHEM SERVICE. (2016, February 2). SAFETY DATA SHEET: Acetone cyanohydrin. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Hydroxybenzotrifluoride in Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. Butanenitrile, 2-hydroxy-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]

- 4. CAS 335-08-0: 2-hydroxy-2-(trifluoromethyl)propio-nitrile [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 2-Hydroxy-2-(trifluoromethyl)butanenitrile: Synthesis, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-2-(trifluoromethyl)butanenitrile, a versatile fluorinated building block. The document details the compound's historical context, rooted in the convergence of classical cyanohydrin chemistry and modern organofluorine science. Core synthetic methodologies are presented, including a detailed, self-validating experimental protocol. The guide also covers the compound's physicochemical properties, a predictive analysis of its spectroscopic signature, and its significant potential as a synthetic intermediate. Through an exploration of its reactivity, this paper highlights its utility in accessing high-value downstream molecules, such as β-amino-α-trifluoromethyl alcohols, which are of significant interest in medicinal and agrochemical research.

Introduction and Historical Context

This compound (also known as 1,1,1-trifluoro-2-butanone cyanohydrin) is a chiral α-hydroxy-α-trifluoromethyl nitrile. Its structure combines three key chemical features: a reactive nitrile group, a versatile hydroxyl group, and a metabolically robust trifluoromethyl (CF3) moiety. This combination makes it a valuable intermediate for introducing the CF3 group—a critical pharmacophore—into more complex molecular architectures. The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity[1].

The "discovery" of this specific molecule is not attributable to a single breakthrough but is rather the logical product of two parallel streams of chemical history. The first is the cyanohydrin reaction, a classic carbon-carbon bond-forming reaction first reported by Friedrich Urech in 1872, who synthesized cyanohydrins from ketones using alkali cyanides[2]. The second is the expansive field of organofluorine chemistry, which has developed powerful methods for creating strong carbon-fluorine bonds and introducing fluorinated groups since the late 19th and early 20th centuries. The synthesis of this compound represents a modern application of a 19th-century reaction to a 20th-century class of substrates—the fluorinated ketones.

Synthesis and Mechanistic Insights

The primary route to this compound is the nucleophilic addition of a cyanide anion to the carbonyl carbon of 1,1,1-trifluoro-2-butanone. The electron-withdrawing nature of the adjacent trifluoromethyl group strongly activates the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack, driving the reaction equilibrium toward the cyanohydrin product[2][3].

The reaction can be performed using various cyanide sources, including hydrogen cyanide (HCN), alkali metal cyanides (NaCN, KCN), or trimethylsilyl cyanide (TMSCN)[2]. The general mechanism involves the attack of the cyanide nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

A simplified DOT script placeholder for the reaction mechanism. A visual diagram would be generated from this.

Caption: General mechanism for cyanohydrin formation.

Experimental Protocol: Representative Synthesis

Disclaimer: This reaction is hazardous due to the use of highly toxic cyanide reagents. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and access to an emergency cyanide poisoning antidote kit.

This protocol is adapted from established methods for the synthesis of analogous trifluoromethyl cyanohydrins.

Materials:

-

1,1,1-Trifluoro-2-butanone (MW: 126.08 g/mol , bp: 50-51 °C)[2]

-

Sodium Cyanide (NaCN)

-

Anhydrous Diethyl Ether

-

Acetic Acid (Glacial)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Equip a three-necked, flame-dried 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. Cool the flask in an ice-water bath.

-

Charging Reactants: Charge the flask with sodium cyanide (e.g., 0.11 mol). Add anhydrous diethyl ether (e.g., 100 mL) to the flask.

-

Addition of Ketone: In the dropping funnel, prepare a solution of 1,1,1-trifluoro-2-butanone (e.g., 0.10 mol) in anhydrous diethyl ether (e.g., 20 mL). Add this solution dropwise to the stirred, cooled slurry of sodium cyanide over 30 minutes, maintaining the internal temperature below 10 °C.

-

Acidification: After the ketone addition is complete, add a catalytic amount of glacial acetic acid (e.g., 0.5 mL) dropwise.

-

Reaction: Allow the mixture to stir in the ice bath for 1 hour, then remove the bath and let it stir at room temperature for an additional 3 hours. Monitor the reaction by TLC or GC to confirm the consumption of the starting ketone.

-

Workup: Cool the reaction mixture again in an ice bath. Carefully filter the mixture to remove the solid sodium acetate and any unreacted sodium cyanide.

-

Extraction & Drying: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound. A boiling point of 75-78 °C at 40 mmHg has been reported.

Physicochemical and Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature.

Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 1,1,1-Trifluoro-2-butanone cyanohydrin | [4] |

| CAS Number | 203302-91-4 | [4] |

| Molecular Formula | C₅H₆F₃NO | [4] |

| Molecular Weight | 153.10 g/mol | [4] |

| Appearance | Colorless Liquid (Predicted) | N/A |

| Boiling Point | 75-78 °C @ 40 mmHg | N/A |

Predictive Spectroscopic Analysis

While experimental spectra are not publicly available, the key features can be reliably predicted.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

O-H Stretch: A broad absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group.

-

C≡N Stretch: A weak to medium, sharp absorption band is expected around 2250 cm⁻¹, corresponding to the nitrile functional group.

-

C-F Stretches: Strong, complex absorption bands are expected in the 1300-1100 cm⁻¹ region, typical for the C-F bonds of the trifluoromethyl group.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

A broad singlet corresponding to the hydroxyl proton (-OH).

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.

-

-

¹³C NMR:

-

A quaternary carbon signal for the carbon bearing the OH, CN, and CF₃ groups.

-

A quartet for the CF₃ carbon due to coupling with the three fluorine atoms.

-

A signal for the nitrile carbon (-C≡N).

-

Signals for the two carbons of the ethyl group.

-

-

¹⁹F NMR: A singlet is expected, as all three fluorine atoms in the CF₃ group are chemically equivalent.

-

Chemical Reactivity and Synthetic Utility

This compound is a valuable synthetic intermediate precisely because its functional groups can be selectively transformed into other valuable moieties. This versatility allows it to serve as a gateway to a wide range of more complex trifluoromethylated molecules.

Caption: Key synthetic transformations of the title compound.

One of the most significant applications is the reduction of the nitrile group to a primary amine. This transformation yields β-amino-α-trifluoromethyl alcohols, a class of compounds that are important building blocks for fluorinated peptides, ligands, and chiral auxiliaries[5]. The reaction can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.

Furthermore, hydrolysis of the nitrile group under acidic or basic conditions provides the corresponding α-hydroxy-α-trifluoromethyl carboxylic acid. This product can be used in further synthetic manipulations, including esterification and amidation, or serve as a chiral resolving agent.

Conclusion

This compound stands as a testament to the power of combining fundamental organic reactions with modern reagent development. While its own "discovery" is embedded within the broader progress of chemistry, its value is clear and contemporary. Its straightforward synthesis from an activated trifluoromethyl ketone, coupled with the versatile reactivity of its hydroxyl and nitrile functionalities, establishes it as a potent and efficient building block. For researchers in drug discovery and materials science, this compound offers a reliable and strategic entry point for the introduction of the trifluoromethyl group, enabling the exploration of novel chemical space and the development of next-generation functional molecules.

References

-

Mlostoń, G., Obijalska, E., & Heimgartner, H. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 131(8), 829-843. [Link]

-

Friedrich, K., & Wallenfels, K. (1970). Introduction of the cyano group into the molecule. In The Chemistry of the Cyano Group (pp. 67-122). Wiley. [Link]

-

Bhowmick, A. C. (2020). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,1,1-Trifluoro-2-butanone: A Versatile Chemical Building Block for Innovation. PharmaChem. [Link]

-

Wikipedia. (2023). Cyanohydrin reaction. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Butanenitrile, 2-hydroxy-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]

- 5. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

"2-Hydroxy-2-(trifluoromethyl)butanenitrile" theoretical and computational studies

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-Hydroxy-2-(trifluoromethyl)butanenitrile

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a chiral cyanohydrin bearing a trifluoromethyl group. While experimental data on this specific molecule is sparse, this document, written from the perspective of a Senior Application Scientist, outlines a robust in silico protocol to predict its structural, spectroscopic, and electronic properties. We delve into the rationale for selecting appropriate computational methodologies, focusing on Density Functional Theory (DFT), and detail a step-by-step workflow for geometry optimization, conformational analysis, and the prediction of vibrational (IR) and NMR spectra. The guide synthesizes principles from computational studies on related fluorinated compounds and cyanohydrins to provide a predictive analysis of the molecule's key characteristics. All quantitative predictions are summarized in structured tables, and complex workflows are illustrated using clear diagrams. This document is intended for researchers in computational chemistry, materials science, and drug development, offering a validated blueprint for characterizing novel fluorinated molecules.

Introduction

The Molecule: this compound

This compound (C₅H₆F₃NO) is a cyanohydrin derived from 1,1,1-trifluoro-2-butanone.[1] Its structure is characterized by a chiral center containing a hydroxyl (-OH), a nitrile (-C≡N), an ethyl (-CH₂CH₃), and a trifluoromethyl (-CF₃) group. This combination of functional groups makes it a potentially valuable, yet understudied, building block in organic synthesis.

The Significance of the Trifluoromethyl Group and Cyanohydrin Moiety

The trifluoromethyl group is a cornerstone of modern medicinal chemistry and materials science. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's properties, including metabolic stability, binding affinity, and bioavailability.[2] Computational studies are essential for understanding the profound conformational and electronic effects of fluorine substitution.[3][4]

Cyanohydrins, containing both a hydroxyl and a nitrile group, are versatile synthetic intermediates.[5][6] They serve as precursors to a wide array of important compounds, such as α-hydroxy acids and amino alcohols.[7] Theoretical studies, particularly using Density Functional Theory (DFT), have been successfully employed to investigate the mechanisms of cyanohydrin formation and their molecular properties.[7]

The Predictive Power of Computational Chemistry

Computational chemistry provides a powerful, non-destructive method to elucidate the properties of molecules before undertaking extensive laboratory synthesis and analysis.[8] Methods like DFT allow for the accurate prediction of molecular geometries, reaction energetics, and spectroscopic signatures.[9][10] For novel or uncharacterized molecules like this compound, a computational approach is the most efficient first step to understanding its fundamental chemical nature.

Core Computational Methodologies

As a Senior Application Scientist, the choice of methodology is paramount and must be guided by a balance of accuracy and computational cost. The protocol described herein represents a field-proven approach for molecules of this class.

The DFT Workhorse: Rationale for Method Selection

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its exceptional balance of speed and accuracy in describing electronic structures.[10] Unlike more computationally expensive ab initio methods like coupled-cluster theory[11], DFT is well-suited for molecules of this size, providing reliable results for geometry, vibrational frequencies, and electronic properties. We select DFT as the core method for this investigation.[9]

Selecting Functionals and Basis Sets for Fluorinated Systems

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional: For systems involving electronegative atoms like fluorine and potential non-covalent interactions (such as intramolecular hydrogen bonding), a hybrid functional is recommended. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a robust and widely used choice. For potentially greater accuracy, especially concerning thermochemistry and barrier heights, a meta-hybrid GGA functional like M06-2X can also be employed.

-

Basis Set: A Pople-style basis set, 6-311++G(d,p) , provides a suitable level of theory. This triple-zeta basis set includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the non-spherical nature of electron density in bonds, which is crucial for the C-F and C≡N bonds.

Modeling the Environment: Solvation Models

Molecular properties can be significantly influenced by the surrounding solvent. To simulate a realistic environment, an implicit solvation model is computationally efficient and effective. The Polarizable Continuum Model (PCM) is an excellent choice. It models the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects on the solute. Common solvents like water or chloroform can be specified to understand their impact on conformational stability and electronic properties.

A Proposed In Silico Workflow

The following protocol outlines a self-validating system for the comprehensive computational analysis of this compound.

Diagram of the Computational Protocol

Caption: Standard workflow for computational molecular property prediction.

Experimental Protocol: Step-by-Step Computational Analysis

This protocol assumes the use of a computational chemistry package like Gaussian, ORCA, or similar software.

-

Build Initial Molecular Structure:

-

Construct the 3D model of this compound using a molecular editor.

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Submit the structure for a full geometry optimization using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)).

-

If solvent effects are being studied, include the PCM model in the calculation.

-

This step calculates the lowest energy arrangement of the atoms (the equilibrium geometry).

-

-

Vibrational Frequency Calculation:

-

Perform a frequency calculation at the same level of theory used for optimization. This is a critical validation step.

-

Causality: This calculation serves two purposes:

-

It confirms that the optimized structure is a true energy minimum on the potential energy surface. A true minimum will have zero imaginary frequencies. A structure with one imaginary frequency is a transition state.

-

It provides the theoretical vibrational spectrum (IR and Raman), which can be compared with experimental data.

-

-

-

Property Calculations:

-

Using the validated minimum-energy geometry, perform single-point energy calculations to determine various electronic and spectroscopic properties.

-

NMR Spectroscopy: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

-

Electronic Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): Generate an MEP surface to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

-

-

Data Analysis:

-

Tabulate the key geometric parameters (bond lengths, angles).

-

Visualize the predicted IR spectrum and assign major peaks to specific vibrational modes (e.g., O-H stretch, C≡N stretch, C-F stretches).

-

Compare calculated NMR shifts to known values for similar functional groups to assess accuracy.

-

Predicted Molecular Properties & Analysis

While a live calculation is not performed here, this section presents the expected outcomes based on established chemical principles and studies of analogous compounds.

Optimized Geometry and Conformational Analysis

The central C2 carbon is sp³ hybridized, leading to a tetrahedral geometry. The most significant conformational freedom involves rotation around the C2-C3 bond of the ethyl group. Furthermore, intramolecular hydrogen bonding between the hydroxyl proton and the nitrile nitrogen or a fluorine atom is possible and would significantly influence the preferred conformation. Studies on other fluorinated alkanes have shown that electrostatic interactions, such as the gauche effect between electronegative substituents, play a pivotal role in determining conformational preference.[3][4]

Predicted Spectroscopic Signatures

Spectroscopic analysis is a primary method for structural elucidation.[5] The predicted spectra for this molecule would exhibit characteristic peaks.

-

Infrared (IR) Spectrum:

-

O-H stretch: A broad peak expected around 3400-3500 cm⁻¹. The exact position and shape will depend on the strength of any intramolecular hydrogen bonding.

-

C-H stretches: Sharp peaks in the 2900-3000 cm⁻¹ region from the ethyl group.

-

C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

-

C-F stretches: A series of very strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.

-

-

NMR Chemical Shifts:

-

¹H NMR: Signals for the ethyl group (a quartet and a triplet) and a singlet for the hydroxyl proton are expected. The OH signal's position will be sensitive to solvent and concentration.

-

¹³C NMR: Distinct signals for the nitrile carbon (~120 ppm), the quaternary carbon bonded to the CF₃ group, the two carbons of the ethyl group, and the CF₃ carbon (which will show coupling to fluorine).

-

¹⁹F NMR: A single sharp signal is expected, as all three fluorine atoms are chemically equivalent.

-

Electronic Structure Analysis

-

HOMO-LUMO: The HOMO is likely to be localized on the non-bonding orbitals of the oxygen and nitrogen atoms. The LUMO is expected to be the π* anti-bonding orbital of the nitrile group. The large electronegativity of the CF₃ group will lower the energy of both orbitals, likely resulting in a relatively large HOMO-LUMO gap, suggesting high kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface would show a strongly negative potential (red) around the nitrogen and oxygen atoms, indicating their role as nucleophilic sites and hydrogen bond acceptors. A positive potential (blue) would be located around the hydroxyl hydrogen, marking it as an electrophilic and hydrogen bond donor site.

Tabulated Data Summary

The following tables present a template for summarizing the quantitative data obtained from the computational workflow.

Table 1: Predicted Key Geometric Parameters

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | O-H | ~0.97 |

| C-OH | ~1.43 | |

| C-CN | ~1.48 | |

| C-CF₃ | ~1.54 | |

| C≡N | ~1.16 | |

| Bond Angle | O-C-CN | ~108° |

| O-C-CF₃ | ~107° |

| | Et-C-CN | ~110° |

Table 2: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Relative Intensity |

|---|---|---|

| O-H stretch | ~3450 | Medium, Broad |

| C-H stretch | ~2980 | Medium, Sharp |

| C≡N stretch | ~2250 | Medium, Sharp |

| C-F symmetric stretch | ~1150 | Very Strong |

Table 3: Predicted NMR Chemical Shifts (Relative to TMS/CFCl₃)

| Nucleus | Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -OH | 2.5 - 4.0 |

| -CH₂- | ~1.8 | |

| -CH₃ | ~1.0 | |

| ¹³C | -C≡N | ~120 |

| C-OH | ~75 | |

| -CF₃ | ~125 (quartet) |

| ¹⁹F | -CF₃ | ~ -75 |

Conclusion & Future Outlook

This guide has established a comprehensive and scientifically rigorous computational protocol for the characterization of this compound. By leveraging Density Functional Theory with appropriate functionals and basis sets, it is possible to generate reliable predictions of the molecule's geometry, conformational preferences, spectroscopic signatures, and electronic properties. The outlined workflow provides a self-validating system that ensures the results are based on a true energy minimum structure.

The in silico data generated through this protocol serves as a powerful predictive foundation for future experimental work. It can guide synthetic efforts, aid in the interpretation of experimental spectra, and provide insights into the molecule's potential reactivity and interactions. Future computational studies could expand on this work by exploring reaction mechanisms involving this molecule, calculating its chiroptical properties (e.g., VCD or ECD spectra), or using it in molecular docking studies to probe potential biological activity.

References

Click to expand

-

Jaros, S., Kroutil, W., & Gruber, K. (2012). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. PubMed Central. [Link]

-

Oshio, H., et al. (2015). DFT and TD-DFT studies of electronic structures and one-electron excitation states of a cyanide-bridged molecular square complex. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

-

Wang, C., et al. (2020). Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. ResearchGate. [Link]

-

Jensen, J. (n.d.). Computational Chemistry Highlights. Computational Chemistry Highlights. [Link]

-

Saur, A., et al. (2022). Conformational Investigation in Solution of a Fluorinated Anti-inflammatory Drug by NMR Spectroscopy in Weakly Ordering Media - The Journal of Physical Chemistry B. ACS Figshare. [Link]

-

Madappat, K. V., Clark, M., & Thrasher, J. S. (1993). A computational study of the possible isomers and conformations of N-trifluoromethylformamide, CF3NHC(O)H, and N-hydroxymethylidenetrifluoromethylamine, CF3N C(H)OH. Journal of Molecular Structure: THEOCHEM. [Link]

-

ResearchGate. (n.d.). Cyanohydrins. ResearchGate. [Link]

-

TBC. (2024). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. PubMed. [Link]

-

CCDC. (n.d.). Computational Chemistry Research. CCDC. [Link]

-

Schmidt, O. (n.d.). Computational Analysis of Reaction Mechanism for Trifluoromethylation of Organic Compounds. Montclair State University. [Link]

-